molecular formula C19H24Cl2N2 B2894314 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 2034278-90-3

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No. B2894314
CAS RN: 2034278-90-3
M. Wt: 351.32
InChI Key: DEHIZXBTGOETHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine is a chemical compound with the CAS Number: 220158-68-9 . It has a molecular weight of 278.4 .


Molecular Structure Analysis

The InChI code for N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine is 1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2 .

Scientific Research Applications

Antiviral Medication Synthesis

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride: is a key intermediate in the synthesis of antiviral medications. It has been utilized in the production of boceprevir , a protease inhibitor for the hepatitis C virus, and pf-07321332 , an oral medication used for the treatment of COVID-19 .

Catalysis in Organic Synthesis

The compound serves as a crucial component in catalytic processes, particularly in intramolecular cyclopropanation reactions. This is achieved through Ru (II) catalysis, which is a pivotal step in synthesizing various pharmaceutical intermediates .

Pharmaceutical Intermediate

As a pharmaceutical intermediate, it plays a significant role in the production of drugs beyond antivirals. Its structure is central to the synthesis of numerous active pharmaceutical ingredients, showcasing its versatility in drug development .

Gyrase Inhibitor Production

This compound is an essential building block for the synthesis of Trovafloxacin , a potent gyrase inhibitor. Trovafloxacin functions as a 4th generation topoisomerase inhibitor, preventing bacterial DNA replication .

Antiprotozoal Activity

Derivatives of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride exhibit notable antiprotozoal activity. This highlights its potential in developing treatments for protozoal infections .

Dipeptidyl Peptidase IV Inhibitors

The compound is also used in the synthesis of Saxagliptin , a dipeptidyl peptidase IV inhibitor class medication for type 2 diabetes mellitus. Saxagliptin represents the application of this compound in addressing chronic conditions like diabetes .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine can be found on the product page .

properties

IUPAC Name

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHIZXBTGOETHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

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